
(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chiral alpha-branched benzylic alcohols, such as (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol, involves diastereoselective intermolecular reactions with arene nucleophiles in acidic mediums. This approach maintains high facial diastereoselectivity, especially when substrates contain a stereogenic carbon center. Notable is the S(N)1-type displacement reaction, which proceeds stereoconvergently, evidenced by the reactions of enantiomerically pure substrates without significant racemization (Mühlthau et al., 2006).
Molecular Structure Analysis
The molecular structure of (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol involves a benzyl group attached to a chiral alpha carbon, which is further connected to a trifluoromethyl group. The presence of the trifluoromethyl group is significant due to its high electronegativity and ability to influence the electronic properties of the molecule. The stereocenter at the alpha position is crucial for the compound's chiral properties and its reactivity in asymmetric synthesis.
Chemical Reactions and Properties
This alcohol serves as a precursor in various chemical reactions, including benzylation and etherification processes. It is involved in secondary benzylation reactions catalyzed by metal triflates (Noji et al., 2003) and can be activated in situ for Friedel-Crafts benzylation (Desroches et al., 2015). The compound's chemical properties facilitate its use in nucleophilic trifluoromethylation reactions (Singh et al., 1999).
科学的研究の応用
Tandem O-H Insertion and Alkyl Shift Reactions
- Application : Converting C-OH bonds into C-C bonds in benzylic alcohols.
- Key Findings : Demonstrates a novel way of cleaving C-OH bonds and forming C-C bonds via a tandem O-H insertion/[1,3]-alkyl shift reaction. This method is applicable to a broad range of benzylic alcohols and helps in constructing α-aminoketones (Mi et al., 2016).
Electrochemically Promoted Asymmetric Transfer Hydrogenation
- Application : Electrochemically promoted hydrogen transfer reaction.
- Key Findings : Achieved a high yield and enantiomeric excess of (R)-α-(Trifluoromethyl) benzyl alcohol using a chiral Ru complex (Wang et al., 2021).
Diastereoselective Intermolecular Reactions
- Application : Reactions with arene nucleophiles.
- Key Findings : Chiral benzylic alcohols were used in S(N)1-type displacement reactions with arene nucleophiles, showing high facial diastereoselectivity (Mühlthau et al., 2006).
Asymmetric Synthesis of Vicinal Amino Alcohols
- Application : Convergent, asymmetric synthesis using Rh-catalyzed additions.
- Key Findings : First application of α-amino boron reagents in rhodium-catalyzed couplings, demonstrating the synthesis potential of this method (Buesking & Ellman, 2014).
Use as a “Shift Reagent” in Ion Mobility Spectrometry
- Application : Analyzing ion mobilities and binding energies.
- Key Findings : α-Trifluoromethyl benzyl alcohol was introduced as a “shift reagent” in ion mobility spectrometry, providing insights into mobility shifts of selected compounds (Fernández-Maestre et al., 2016).
Asymmetric Reduction of Carbonyl Compounds
- Application : Use in dehydrogenases for asymmetric chemistry.
- Key Findings : A new alcohol dehydrogenase was utilized for the asymmetric reduction of carbonyl compounds, producing high enantiomeric excesses (Rocha-Martín et al., 2012).
Renewable Production of Benzyl Alcohol
- Application : Biosynthesis of benzyl alcohol from glucose.
- Key Findings : Engineered Escherichia coli for de novo biosynthesis of benzyl alcohol, highlighting the potential for renewable production (Pugh et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(1R)-2,2,2-trifluoro-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMEAQPOMDWSR-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol | |
CAS RN |
10531-50-7 |
Source


|
| Record name | (-)-2,2,2-Trifluoro-1-phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-α-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


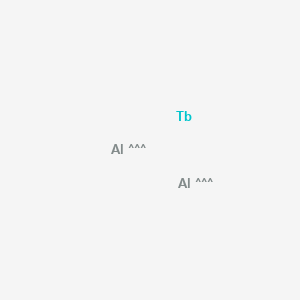




![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
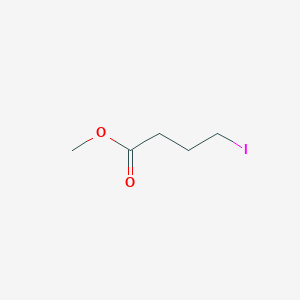
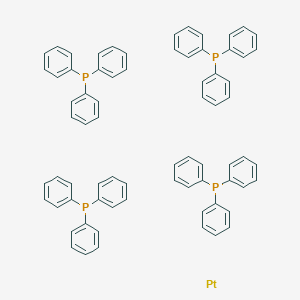

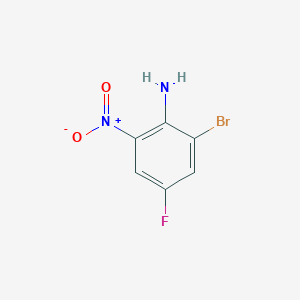
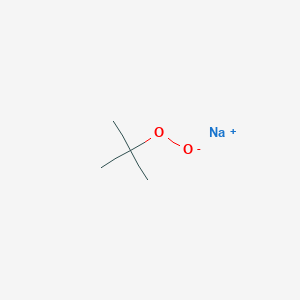

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)